Isopropyl ((r)-((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate
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Overview
Description
Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is a complex organic compound with significant applications in various scientific fields. This compound is known for its role in the synthesis of antiviral drugs, particularly in the prevention of degradation impurities in such medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves multiple steps. One of the methods includes the reaction of Ph-PMPA with thionyl chloride in isopropyl acetate at 80°C, followed by the addition of sulfolane and further stirring at the same temperature for 24-72 hours. The resulting mixture is then treated with isopropyl-L-alanine in isopropyl acetate at -20°C, followed by heating to 20°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, sulfolane, and isopropyl-L-alanine. The reactions are typically carried out under controlled temperatures ranging from -20°C to 80°C .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals .
Scientific Research Applications
Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Employed in the large-scale production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the degradation of antiviral drugs, thereby enhancing their stability and efficacy. The molecular targets include various enzymes and proteins involved in the metabolic pathways of the drugs .
Comparison with Similar Compounds
Similar Compounds
Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate: Used in the synthesis of Sofosbuvir to avoid degradation impurities.
Isopropyl N-[®-(pentafluorophenoxy)(phenoxy)phosphoryl]-L-alaninate: Another derivative with similar applications in pharmaceutical synthesis.
Uniqueness
Isopropyl (®-(((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-d-alaninate is unique due to its specific structure, which allows it to effectively prevent the degradation of antiviral drugs. This makes it a valuable compound in the pharmaceutical industry, particularly in the production of stable and effective medications .
Properties
CAS No. |
2053424-88-5 |
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Molecular Formula |
C21H29N6O5P |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16-,33-/m1/s1 |
InChI Key |
LDEKQSIMHVQZJK-AAGLAYRLSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@](=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Origin of Product |
United States |
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